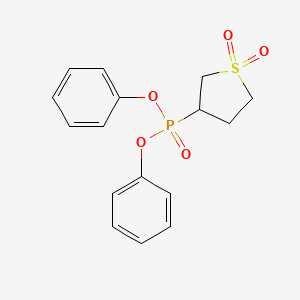![molecular formula C26H29N3O2 B3928687 N-(2-methoxy-5-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3928687.png)
N-(2-methoxy-5-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, commonly known as MPMPB, is a benzamide derivative that has gained significant attention in the scientific community due to its potential pharmacological properties. MPMPB is a synthetic compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mecanismo De Acción
The exact mechanism of action of MPMPB is not fully understood, but it has been suggested that MPMPB acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. MPMPB has also been shown to inhibit the reuptake of norepinephrine and serotonin, which may contribute to its antidepressant and anxiolytic effects. The modulation of these neurotransmitters and receptors may explain the potential pharmacological properties of MPMPB.
Biochemical and Physiological Effects:
MPMPB has been shown to modulate the activity of various neurotransmitters and receptors, which can affect the biochemical and physiological processes in the body. MPMPB has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. MPMPB has also been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPMPB has several advantages for lab experiments, including its synthetic availability, low toxicity, and potential pharmacological properties. However, MPMPB also has limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. The synthesis method and purity of MPMPB can also affect its pharmacological properties and research outcomes.
Direcciones Futuras
There are several future directions for the research of MPMPB, including the investigation of its potential therapeutic effects in various neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and neuropathic pain. The development of novel synthetic methods and analogs of MPMPB may also lead to the discovery of compounds with improved pharmacological properties and reduced side effects. The investigation of the molecular targets and signaling pathways of MPMPB may also provide insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, MPMPB is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPMPB have been extensively studied. The investigation of MPMPB may provide insights into the development of novel therapeutic agents for various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
MPMPB has been extensively studied for its potential pharmacological properties, including its antipsychotic, antidepressant, anxiolytic, and analgesic effects. MPMPB has shown promising results in various animal models, including the inhibition of amphetamine-induced hyperactivity, the reduction of immobility time in the forced swim test, and the attenuation of neuropathic pain. MPMPB has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and pain perception.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-20-8-13-25(31-2)24(18-20)27-26(30)22-11-9-21(10-12-22)19-28-14-16-29(17-15-28)23-6-4-3-5-7-23/h3-13,18H,14-17,19H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAHKLCZQWHDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3928610.png)
![8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B3928617.png)
![2-fluoro-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3928626.png)



![11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928679.png)
![N-[2-(benzylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3928680.png)
![7-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3928690.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3928696.png)

![2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide](/img/structure/B3928719.png)
![4-methoxy-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3928722.png)
![3,4-dimethyl-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3928728.png)